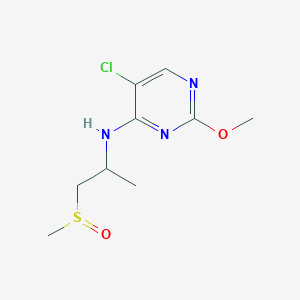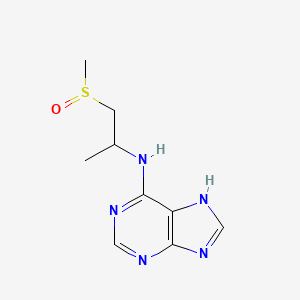![molecular formula C12H13F3N2O3 B6631502 N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide, also known as TFPAC or TFPACM, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the regulation of cold sensation and pain perception.
Applications De Recherche Scientifique
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide has been used in numerous scientific research studies to investigate the role of TRPM8 in various physiological and pathological processes. For example, N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide has been used to study the effects of TRPM8 on cold sensation, pain perception, and thermoregulation. It has also been used to investigate the role of TRPM8 in cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide acts as a competitive inhibitor of TRPM8 by binding to the channel pore and preventing the influx of calcium ions. This leads to a decrease in the activity of TRPM8 and a reduction in cold sensation and pain perception.
Biochemical and Physiological Effects
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the activity of TRPM8 in sensory neurons, leading to a decrease in cold sensation and pain perception. It has also been shown to inhibit the growth and proliferation of cancer cells that express TRPM8, suggesting a potential therapeutic application in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide in lab experiments is its high potency and selectivity for TRPM8. This allows for precise manipulation of TRPM8 activity without affecting other ion channels or receptors. However, one limitation of using N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide is its relatively short half-life, which may require frequent administration or use of sustained-release formulations.
Orientations Futures
There are several future directions for the use of N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide in scientific research. One potential direction is the development of N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide derivatives with improved pharmacokinetic properties and increased selectivity for TRPM8. Another direction is the investigation of the role of TRPM8 in other physiological and pathological processes, such as cardiovascular disease and diabetes. Additionally, N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide may have potential as a therapeutic agent for the treatment of TRPM8-associated diseases, such as cancer and chronic pain.
Méthodes De Synthèse
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 4-trifluoromethoxyaniline with ethyl 2-bromoacetate in the presence of a base to produce ethyl 4-(trifluoromethoxy)phenyl)oxazinane-2-carboxylate. The second step involves the hydrolysis of the ester group using sodium hydroxide to produce N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide.
Propriétés
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)20-10-5-3-9(4-6-10)16-11(18)17-7-1-2-8-19-17/h3-6H,1-2,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSXAQOTIXNQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)

![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)


![4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)
![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)

![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)

![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)

